molecular formula C4H5Br2NS B3086508 5-Bromothiophen-2-amine hydrobromide CAS No. 1159813-42-9

5-Bromothiophen-2-amine hydrobromide

Cat. No.: B3086508
CAS No.: 1159813-42-9
M. Wt: 258.96 g/mol
InChI Key: HBPOAQLDJJLJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromothiophen-2-amine hydrobromide is a chemical compound with the molecular formula C4H5Br2NS and a molecular weight of 258.96 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position and an amine group at the 2-position of the thiophene ring. This compound is typically found as a white to light yellow solid and is soluble in various organic solvents .

Mechanism of Action

Target of Action

It’s a compound with potential chemical activity , and it might be used as an intermediate in organic synthesis

Mode of Action

As a potentially active chemical compound , it may interact with its targets in a way that alters their function.

Biochemical Pathways

As a potential intermediate in organic synthesis , it may be involved in various biochemical reactions. The downstream effects of these reactions are currently unknown.

Result of Action

As a potentially active chemical compound

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromothiophen-2-amine hydrobromide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.

Comparison with Similar Compounds

5-Bromothiophen-2-amine hydrobromide can be compared with other brominated thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromothiophen-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPOAQLDJJLJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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